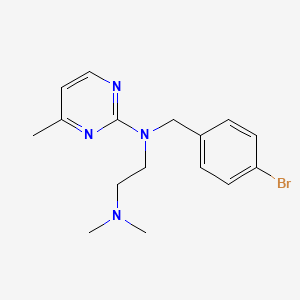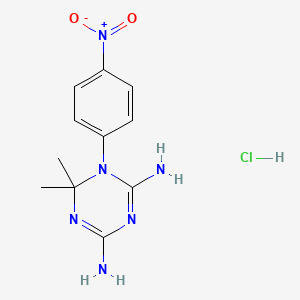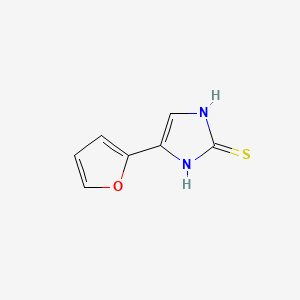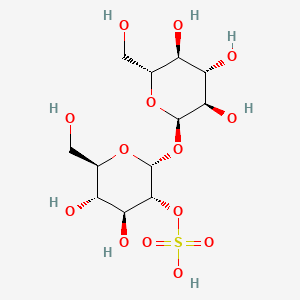
Trehalose 2-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trehalose 2-sulfate is a sulfated derivative of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its role in protecting cells against various stress conditions, such as desiccation, heat, and oxidation. The addition of a sulfate group to trehalose enhances its chemical properties, making this compound a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trehalose 2-sulfate can be synthesized through enzymatic sulfonation reactions. The process involves the transfer of a sulfonate group (-SO3H) to the hydroxyl group of trehalose. This reaction is typically catalyzed by sulfotransferases, using 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as the sulfonate donor . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that express the necessary sulfotransferases. These microorganisms can be cultured in bioreactors, where the sulfonation reaction is carried out under controlled conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trehalose 2-sulfate primarily undergoes sulfonation reactions. It can also participate in other chemical reactions typical of sulfated sugars, such as hydrolysis and substitution reactions.
Common Reagents and Conditions:
Sulfonation: Catalyzed by sulfotransferases using PAPS as the sulfonate donor.
Hydrolysis: Can occur under acidic or basic conditions, leading to the cleavage of the sulfate group.
Substitution: Involves the replacement of the sulfate group with other functional groups under specific conditions.
Major Products: The major product of the sulfonation reaction is this compound itself. Hydrolysis can yield trehalose and inorganic sulfate, while substitution reactions can produce various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Trehalose 2-sulfate exerts its effects through several mechanisms:
Protein Stabilization: Acts as a chemical chaperone, preventing protein denaturation and aggregation under stress conditions.
Membrane Protection: Stabilizes cellular membranes by interacting with lipid bilayers, thereby maintaining membrane integrity.
Osmoprotection: Functions as an osmoprotectant, helping cells to maintain osmotic balance under hypertonic conditions.
Vergleich Mit ähnlichen Verbindungen
Trehalose 2-sulfate can be compared with other sulfated sugars, such as:
Sucrose 6-sulfate: Another sulfated disaccharide with similar stabilizing properties but different structural features.
Glucose 6-sulfate: A monosaccharide sulfate with distinct chemical behavior and applications.
Maltose 6-sulfate: Similar to this compound but with a different glycosidic linkage and sulfate position.
This compound is unique due to its specific glycosidic linkage and the position of the sulfate group, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
141923-45-7 |
|---|---|
Molekularformel |
C12H22O14S |
Molekulargewicht |
422.36 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-5(15)7(17)9(19)11(23-3)25-12-10(26-27(20,21)22)8(18)6(16)4(2-14)24-12/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
WVFKPISWLUJJIJ-LIZSDCNHSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


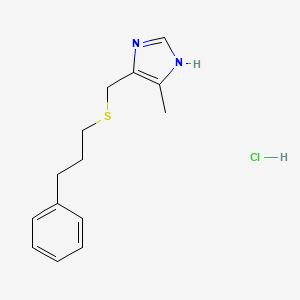


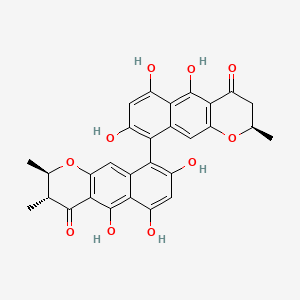
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-4-nitrobenzohydrazide](/img/structure/B12739487.png)


